
1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane is an organosilicon compound characterized by its unique structure, which includes a decyl and an ethyl group attached to a disiloxane backbone. This compound is part of the broader class of disiloxanes, known for their versatility and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane typically involves the hydrosilylation of alkenes or alkynes with a suitable disiloxane precursor. The reaction is catalyzed by transition metals such as platinum or rhodium, which facilitate the addition of the silicon-hydrogen bond across the carbon-carbon multiple bond . Industrial production methods often employ similar catalytic processes, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxane derivatives.
Reduction: It serves as a reducing agent in the conversion of functional groups such as amides to amines.
Substitution: The silicon-hydrogen bonds can be substituted with other functional groups through reactions with halides or alcohols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides such as chlorosilanes. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry and as a catalyst in various organic reactions.
Biology: Its derivatives are explored for their potential in drug delivery systems and as biocompatible materials.
Medicine: Research is ongoing into its use in developing new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism by which 1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In reduction reactions, the silicon-hydrogen bond donates a hydride ion to the substrate, facilitating the conversion of functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane can be compared with other disiloxanes such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in homogeneous catalysis.
1,3-Diethyl-1,1,3,3-tetramethyldisilazane: Utilized in organic synthesis and as a reducing agent.
1,1,3,3-Tetramethyldisiloxane: A versatile reducing agent used in various chemical transformations. The uniqueness of this compound lies in its specific functional groups, which impart distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
797760-67-9 |
|---|---|
Fórmula molecular |
C16H38OSi2 |
Peso molecular |
302.64 g/mol |
Nombre IUPAC |
decyl-ethyl-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C16H38OSi2/c1-7-9-10-11-12-13-14-15-16-19(6,8-2)17-18(3,4)5/h7-16H2,1-6H3 |
Clave InChI |
BGESPKLBQWZTQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[Si](C)(CC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazol-2-amine, N-[4-[(4-ethoxyphenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B12536914.png)

![1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol](/img/structure/B12536934.png)
![(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B12536936.png)
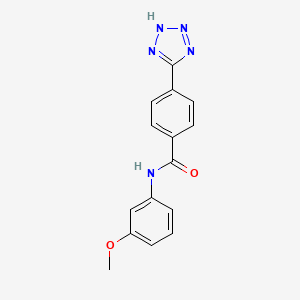
![N-[(5Z)-5-(2-Methylpropylidene)-4-oxo-2-cyclopenten-1-yl]benzamide](/img/structure/B12536945.png)
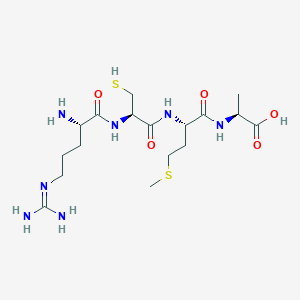
![Benzo[d]oxazol-2-yl(4-bromophenyl)methanone](/img/structure/B12536956.png)
![4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12536960.png)
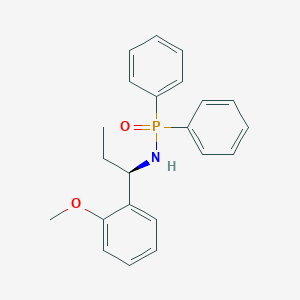
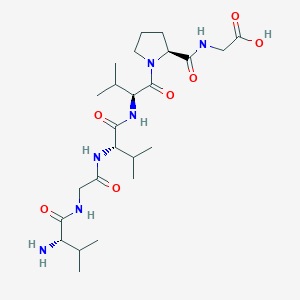
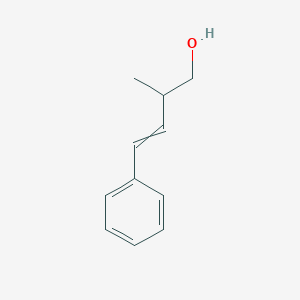
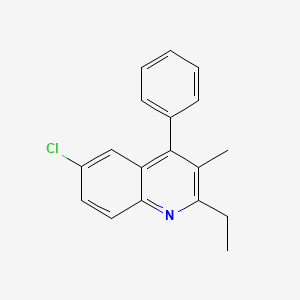
![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
